1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the thiadiazole ring.
Formation of Pyrrolidine Ring: The thiadiazole derivative is then reacted with appropriate reagents to form the pyrrolidine ring.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the chlorophenyl group under specific conditions to yield the target compound.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studying the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with similar compounds:
5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds share the thiadiazole moiety and exhibit antiviral activity.
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol: This compound contains a chlorophenyl group and is used as a plant growth regulator.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential as a therapeutic agent.
Properties
Molecular Formula |
C18H21ClN4O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-3-11(4-2)17-21-22-18(26-17)20-16(25)12-9-15(24)23(10-12)14-7-5-13(19)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22,25) |
InChI Key |
GFLCWENVOILVNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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